molecular formula C14H10N4S2 B611445 6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole CAS No. 864374-00-5

6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole

Cat. No. B611445
M. Wt: 298.38
InChI Key: LLFCXRYULHMNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole” is a type of benzothiazole derivative . It was synthesized and evaluated as a transforming growth factor-β (TGF-β) type I receptor inhibitor, also known as activin receptor-like kinase 5 or ALK5 inhibitor . This compound exhibited good enzyme inhibitory activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole”, often involves reactions with 2-aminothiophenol and aromatic aldehydes . These reactions can be carried out in various conditions, including in the presence of an ionic liquid . The synthesis of these derivatives has been carried out in the context of green synthesis, which is a promising trend in the synthesis of bioactive derivatives .


Molecular Structure Analysis

The molecular structure of “6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole” is characterized by the presence of a benzothiazole ring, an imidazole ring, and a thiazole ring. The presence of these rings contributes to the compound’s biological activity .


Chemical Reactions Analysis

Benzothiazole derivatives, including “6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole”, can undergo various chemical reactions . These reactions often involve the benzothiazole ring and can result in the formation of various biologically active compounds .

Scientific Research Applications

  • Transforming Growth Factor-β Type I Receptor Inhibition : A derivative of the molecule, 5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole, has been synthesized and found effective as a transforming growth factor-β (TGF-β) type I receptor inhibitor. This compound showed potent ALK5 inhibitory activity and significantly inhibited Smad2 phosphorylation in mouse skin (Amada et al., 2012).

  • Anticancer Activity : Compounds containing a benzothiazole moiety, including those structurally related to 6-[4-(4-methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole, have been evaluated for anticancer activity. Certain derivatives demonstrated significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

  • Potential as Topical Drug for Alopecia : A specific derivative, 7-methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088), was synthesized and evaluated as a TGF-β type I receptor inhibitor for use as a topical drug for alopecia. This compound showed significant inhibitory activity against TGF-β-induced Smad2/3 phosphorylation (Amada et al., 2013).

  • Inhibitory Activities Against Aurora A Kinase and KSP : Benzimidazoles containing the thiazolo[3,2‐a]pyrimidine derivatives with a benzimidazole moiety exhibited potent dual KSP and Aurora A kinase inhibition, showing significant antitumor activity against colorectal, liver, and ovarian cancer cell lines (Abd El‐All et al., 2015).

  • Anti-inflammatory and Analgesic Activity : Derivatives of benzimidazole, including those structurally related to the subject molecule, have been synthesized and tested for anti-inflammatory and analgesic activity. These compounds showed promising results in reducing inflammation and pain (Rajanarendar et al., 2020).

  • Potential as Anti-fibrosis Drug : Research on a novel ALK5 inhibitor structurally related to the query molecule demonstrated potential in suppressing renal and hepatic fibrosis and exhibited anti-metastatic effects in a breast cancer-bearing mice model (Kim et al., 2008).

Future Directions

The synthesis of benzothiazole derivatives, including “6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole”, is a promising area of research . Future directions may include the development of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S2/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFCXRYULHMNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole
Reactant of Route 2
Reactant of Route 2
6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole
Reactant of Route 3
6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole
Reactant of Route 4
6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole
Reactant of Route 5
6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole
Reactant of Route 6
6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.